chemical properties of 4'-Bromovalerophenone-d9
chemical properties of 4'-Bromovalerophenone-d9
An In-depth Technical Guide to the Chemical Properties of 4'-Bromovalerophenone-d9
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical properties of isotopically labeled compounds is paramount for their effective application in metabolic studies, pharmacokinetic analyses, and as internal standards in quantitative assays. This guide provides a detailed overview of the chemical characteristics of 4'-Bromovalerophenone-d9, a deuterated analog of 4'-Bromovalerophenone.
Core Chemical Properties
4'-Bromovalerophenone-d9 is a stable isotope-labeled derivative of 4'-Bromovalerophenone. The deuteration is typically on the valerophenone side chain, which provides a distinct mass spectrometric signature, making it an ideal internal standard for mass spectrometry-based quantification of the parent compound.
Physicochemical and Spectroscopic Data
The introduction of nine deuterium atoms significantly alters the molecular weight of the compound without substantially changing its chemical reactivity. Key physicochemical and spectroscopic data for both the deuterated and non-deuterated forms are summarized below for comparative analysis.
| Property | 4'-Bromovalerophenone | 4'-Bromovalerophenone-d9 | Reference |
| Molecular Formula | C₁₁H₁₃BrO | C₁₁H₄D₉BrO | [] |
| Molecular Weight | 241.12 g/mol | 250.18 g/mol | [] |
| Appearance | Yellow crystalline powder | Not specified, likely similar to parent | [2][3] |
| Melting Point | 34-36 °C | Not specified, expected to be similar to parent | [][2][4][5] |
| Boiling Point | 168-169 °C at 20 mmHg | Not specified, expected to be similar to parent | [][2][4][5] |
| Solubility | Soluble in chloroform and ethyl acetate (sparingly). | Not specified, expected to be similar to parent | [2][3][5] |
| ¹H NMR Spectrum | Data available for parent compound. | Expected to show absence of signals from the deuterated alkyl chain. | [6] |
| Mass Spectrum | Data available for parent compound. | Expected to show a molecular ion peak shifted by +9 m/z units compared to the parent. | [6] |
Chemical Reactivity and Stability
The chemical reactivity of 4'-Bromovalerophenone-d9 is dictated by its primary functional groups: the aryl bromide and the ketone.[7]
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Aryl Bromide : The bromine atom on the phenyl ring is generally unreactive towards traditional nucleophilic aromatic substitution but serves as an excellent handle for metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions.[7] This allows for the introduction of a wide variety of substituents at the 4-position.[7]
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Carbonyl Group : The ketone functionality can undergo standard reactions such as reduction to a secondary alcohol, reductive amination, and formation of imines or oximes.[7]
The stability of related compounds, such as synthetic cathinones, has been studied, showing degradation in methanolic solutions at room and refrigerated temperatures, while being more stable in acetonitrile and unpreserved urine.[8] It is advisable to store 4'-Bromovalerophenone-d9 in a cool, dry place, and for long-term storage, a freezer is recommended.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 4'-Bromovalerophenone are provided below. These can be adapted for its deuterated analog by using the appropriate deuterated starting materials.
Synthesis of 4'-Bromovalerophenone
A general procedure for the synthesis of 4'-Bromovalerophenone involves a Grignard reaction.[2][5]
Materials:
-
4-bromo-N,N-dimethylbenzamide
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2,6-di-tert-butyl-4-methylpyridine (DTBMP)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Butylmagnesium bromide in diethyl ether (Et₂O)
-
Dichloromethane (CH₂Cl₂)
-
15% aqueous hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of 4-bromo-N,N-dimethylbenzamide (1.0 eq.) and DTBMP (1.2 eq.) in CH₂Cl₂ is cooled to -78 °C.[2][5]
-
Tf₂O (1.2 eq.) is added dropwise, and the reaction mixture is allowed to warm to 0 °C over 2 hours.[2][5]
-
The mixture is re-cooled to -78 °C, and a solution of butylmagnesium bromide (1.0 eq.) in Et₂O is added dropwise.[2][5][7] Stirring is continued at this temperature for 2 hours.[2][5][7]
-
The organic layer is separated, and the aqueous phase is extracted with ether.[2][5][7]
-
The combined organic layers are washed, dried over anhydrous Na₂SO₄, filtered, and concentrated.[2][5]
-
The crude product is purified by silica gel column chromatography.[2][5]
To synthesize 4'-Bromovalerophenone-d9, one would substitute butylmagnesium bromide with its deuterated counterpart, butyl-d9-magnesium bromide.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 500 MHz).[9] For ¹H NMR of 4'-Bromovalerophenone-d9, the characteristic signals for the butyl chain protons will be absent.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via gas chromatography (GC) or direct infusion.
-
Ionization: Utilize a suitable ionization technique, such as electron ionization (EI).
-
Data Analysis: Analyze the resulting mass spectrum. For 4'-Bromovalerophenone-d9, the molecular ion peak will be observed at a mass-to-charge ratio (m/z) that is 9 units higher than that of the unlabeled compound.
Synthetic Utility and Logical Workflow
4'-Bromovalerophenone and its deuterated analog are valuable intermediates in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical research.[7] The presence of two distinct reactive sites allows for a stepwise functionalization, making it a versatile building block.
Caption: Synthetic pathways originating from 4'-Bromovalerophenone.
References
- 2. 4'-BROMOVALEROPHENONE | 7295-44-5 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 4 -Bromovalerophenone = 98 7295-44-5 [sigmaaldrich.com]
- 5. 4'-BROMOVALEROPHENONE | 7295-44-5 [amp.chemicalbook.com]
- 6. 4'-Bromovalerophenone | C11H13BrO | CID 81717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4'-Bromovalerophenone | High-Purity Research Chemical [benchchem.com]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. rsc.org [rsc.org]
